molecular formula C12H17NOS B1474004 (1S,2S)-2-[(2-aminophenyl)sulfanyl]cyclohexan-1-ol CAS No. 2166222-66-6

(1S,2S)-2-[(2-aminophenyl)sulfanyl]cyclohexan-1-ol

Cat. No. B1474004
CAS RN: 2166222-66-6
M. Wt: 223.34 g/mol
InChI Key: LLKIGPGOZQEUOL-JQWIXIFHSA-N
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Description

(1S,2S)-2-[(2-aminophenyl)sulfanyl]cyclohexan-1-ol, commonly referred to as 2-APS, is a cyclic amine-containing sulfonamide derivative with a wide range of applications in medicinal chemistry and pharmacology. It is an important intermediate in the synthesis of pharmaceuticals and other compounds, and has been used as a ligand in the synthesis of new compounds. 2-APS also exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

2-APS has a wide range of applications in medicinal chemistry and pharmacology. It has been used as a ligand in the synthesis of new compounds, and has been studied for its potential therapeutic applications, such as its anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, 2-APS has been investigated for its potential use as a drug delivery system, as it can be used to target specific cells or tissues in the body. It has also been studied for its ability to activate certain enzymes, as well as its potential to act as a free radical scavenger.

Mechanism of Action

The exact mechanism of action of 2-APS is not fully understood. However, it is believed to act as a ligand that binds to specific receptors on cells, activating certain enzymes and pathways. It is also believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. In addition, it is thought to interact with certain proteins and enzymes, modulating their activity and affecting various biochemical and physiological processes.
Biochemical and Physiological Effects
2-APS has been studied for its effects on various biochemical and physiological processes. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties, as well as the ability to activate certain enzymes and pathways. In addition, it has been shown to modulate the activity of certain proteins and enzymes, as well as to act as a free radical scavenger.

Advantages and Limitations for Lab Experiments

2-APS is a useful compound for laboratory experiments due to its wide range of applications and its ability to target specific cells or tissues. However, it is important to note that 2-APS is not suitable for all types of experiments, as it is not always possible to accurately predict the effects it will have on different biochemical and physiological processes. Additionally, it is important to be aware of the potential safety risks associated with 2-APS, as it can be toxic in high concentrations.

Future Directions

There are several potential future directions for research into 2-APS. These include further investigation into its potential therapeutic applications, such as its anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, further research into its ability to act as a drug delivery system, as well as its potential to activate certain enzymes and pathways, could provide valuable insight into its potential medical applications. Finally, further research into its ability to modulate the activity of proteins and enzymes could lead to a better understanding of its effects on various biochemical and physiological processes.

properties

IUPAC Name

(1S,2S)-2-(2-aminophenyl)sulfanylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1,3,5,7,10,12,14H,2,4,6,8,13H2/t10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKIGPGOZQEUOL-JQWIXIFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)O)SC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)O)SC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-2-[(2-aminophenyl)sulfanyl]cyclohexan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1S,2S)-2-[(2-aminophenyl)sulfanyl]cyclohexan-1-ol
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(1S,2S)-2-[(2-aminophenyl)sulfanyl]cyclohexan-1-ol
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(1S,2S)-2-[(2-aminophenyl)sulfanyl]cyclohexan-1-ol

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